molecular formula C16H19N5O3 B2496742 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine CAS No. 2034501-79-4

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine

Cat. No.: B2496742
CAS No.: 2034501-79-4
M. Wt: 329.36
InChI Key: MLEWPBWTXOMCGQ-UHFFFAOYSA-N
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Description

2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : New pyridine derivatives, specifically substituted benzothiazoles and pyridine-3-carboxylic acids, have been synthesized and demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This suggests a potential avenue for developing antimicrobial agents through structural manipulation of pyrazinyl methanone derivatives.

Synthesis and Biological Activity

  • Synthetic Approaches for Selective Receptor Agonists : The synthetic approach to obtaining (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, illustrates the compound's potential in vivo applications and optimization for CB2 receptor agonist development (Luo & Naguib, 2012).

Molecular Interaction and Pharmacological Evaluation

  • Molecular Interaction Studies : The interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been analyzed, providing insights into the compound's binding interactions and potential for influencing cannabinoid receptor activity (Shim et al., 2002). This highlights the utility of pyrazinyl methanone derivatives in studying receptor-ligand interactions and potentially modulating receptor activity.

Synthesis Techniques and Chemical Structures

  • Efficient Synthesis Methods : Research into synthesizing heterocycles containing piperidine and pyridine rings demonstrates the challenges and solutions in creating complex molecules, potentially including compounds like (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone. Such work shows the value of these compounds in organic synthesis and the development of new synthetic methodologies (Zhang et al., 2020).

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary studies, it could be a candidate for further development and study .

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-6-19-13(7-18-11)16(22)21-5-3-4-12(10-21)24-15-9-17-8-14(20-15)23-2/h6-9,12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEWPBWTXOMCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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